Cas no 2171833-63-7 (2-{4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperazin-1-yl}acetic acid)

2-{4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperazin-1-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperazin-1-yl}acetic acid
- 2-{4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperazin-1-yl}acetic acid
- 2171833-63-7
- EN300-1482838
-
- インチ: 1S/C27H33N3O5/c1-3-27(4-2,25(33)30-15-13-29(14-16-30)17-24(31)32)28-26(34)35-18-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,23H,3-4,13-18H2,1-2H3,(H,28,34)(H,31,32)
- InChIKey: KYFNAZPGUCFZJS-UHFFFAOYSA-N
- SMILES: O(C(NC(CC)(CC)C(N1CCN(CC(=O)O)CC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 479.24202116g/mol
- 同位素质量: 479.24202116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 740
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 99.2Ų
2-{4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperazin-1-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1482838-2500mg |
2-{4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperazin-1-yl}acetic acid |
2171833-63-7 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1482838-500mg |
2-{4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperazin-1-yl}acetic acid |
2171833-63-7 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1482838-0.1g |
2-{4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperazin-1-yl}acetic acid |
2171833-63-7 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1482838-2.5g |
2-{4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperazin-1-yl}acetic acid |
2171833-63-7 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1482838-1.0g |
2-{4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperazin-1-yl}acetic acid |
2171833-63-7 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1482838-5000mg |
2-{4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperazin-1-yl}acetic acid |
2171833-63-7 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1482838-0.25g |
2-{4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperazin-1-yl}acetic acid |
2171833-63-7 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1482838-50mg |
2-{4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperazin-1-yl}acetic acid |
2171833-63-7 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1482838-0.05g |
2-{4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperazin-1-yl}acetic acid |
2171833-63-7 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1482838-100mg |
2-{4-[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperazin-1-yl}acetic acid |
2171833-63-7 | 100mg |
$2963.0 | 2023-09-28 |
2-{4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperazin-1-yl}acetic acid 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
2-{4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperazin-1-yl}acetic acidに関する追加情報
Comprehensive Overview of 2-{4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperazin-1-yl}acetic acid (CAS No. 2171833-63-7)
The compound 2-{4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperazin-1-yl}acetic acid (CAS No. 2171833-63-7) is a highly specialized chemical entity with significant applications in peptide synthesis and pharmaceutical research. Its intricate structure, featuring a piperazine core and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable tool for researchers working on drug discovery and bioconjugation. The presence of the Fmoc group is particularly noteworthy, as it is widely used in solid-phase peptide synthesis (SPPS) to protect amino acids during the assembly of peptide chains.
In recent years, the demand for peptide-based therapeutics has surged, driven by their high specificity and lower toxicity compared to small-molecule drugs. This trend has elevated the importance of compounds like 2-{4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperazin-1-yl}acetic acid, which serve as critical intermediates in the synthesis of complex peptides. Researchers are increasingly exploring its utility in the development of targeted drug delivery systems and biomarker discovery, aligning with the growing interest in personalized medicine.
The piperazine moiety in this compound contributes to its versatility, enabling interactions with various biological targets. Piperazine derivatives are known for their role in modulating central nervous system (CNS) activity, which has sparked interest in their potential applications for neurological disorders. Additionally, the acetic acid functional group allows for further derivatization, making this compound a flexible building block in medicinal chemistry.
From a synthetic perspective, the Fmoc-protected amino acid component of this compound ensures compatibility with standard SPPS protocols. This feature is particularly appealing to researchers who prioritize efficiency and reproducibility in their workflows. The compound’s stability under typical reaction conditions also minimizes side reactions, a common challenge in peptide synthesis. As the pharmaceutical industry continues to embrace green chemistry principles, the use of such optimized intermediates aligns with efforts to reduce waste and improve sustainability.
Beyond its role in peptide synthesis, 2-{4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperazin-1-yl}acetic acid has garnered attention in the field of chemical biology. Its ability to incorporate into larger molecular frameworks makes it a promising candidate for probing protein-protein interactions and enzyme mechanisms. This aligns with the broader scientific community’s focus on understanding cellular signaling pathways and developing novel therapeutic strategies.
In summary, 2-{4-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperazin-1-yl}acetic acid (CAS No. 2171833-63-7) represents a multifaceted tool for modern research. Its applications span from peptide synthesis to drug discovery, reflecting the compound’s adaptability and relevance in addressing contemporary scientific challenges. As advancements in biotechnology and pharmaceutical sciences continue, this compound is poised to play an increasingly pivotal role in shaping the future of medicine.
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